molecular formula C19H17NO3 B2918499 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide CAS No. 929390-91-0

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide

Cat. No.: B2918499
CAS No.: 929390-91-0
M. Wt: 307.349
InChI Key: ZGWKIGBOYKTQJU-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methyl and benzoyl groups. The final step involves the acetamidation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and acetamide-containing molecules. Examples are:

  • N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide .

Uniqueness

What sets N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight307.35 g/mol
Molecular FormulaC19H17NO3
LogP4.2955
Polar Surface Area45.493 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : The initial step involves cyclization reactions of suitable phenolic derivatives with aldehydes.
  • Introduction of the Benzoyl Group : This is achieved through Friedel-Crafts acylation using 4-methylbenzoyl chloride.
  • Acetamidation : The final step involves the reaction with acetic anhydride or acetyl chloride to form the acetamide derivative .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cell function and proliferation.
  • Antiproliferative Activity : Studies have indicated that derivatives similar to this compound exhibit significant antiproliferative effects against cancer cell lines, potentially comparable to established anticancer drugs like doxorubicin .

Anticancer Properties

Research has shown that this compound exhibits notable antiproliferative activity. For instance, in vitro studies demonstrated that certain analogs displayed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary studies suggest that it may possess antibacterial properties, although further testing is required to establish its efficacy against specific bacterial strains .

Antimalarial Activity

In related research, compounds structurally similar to this compound have demonstrated antimalarial activity. For example, derivatives have been evaluated for their effectiveness against Plasmodium falciparum, with some showing significant suppression of parasite growth in both in vitro and in vivo models .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound:

  • Study on Antiproliferative Effects : A study published in Molecules highlighted that specific structural modifications enhance the antiproliferative activity of benzofuran derivatives. The presence of a methyl group at specific positions significantly increased cytotoxicity against cancer cells .
  • Antimicrobial Testing : Another investigation assessed a series of benzofuran derivatives for their antimicrobial properties, revealing that some compounds exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Research into the mechanisms revealed that these compounds might induce apoptosis in cancer cells through caspase activation, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)18(22)19-12(2)16-10-15(20-13(3)21)8-9-17(16)23-19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWKIGBOYKTQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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